3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is an organic compound with a complex structure that integrates multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common route may start with the preparation of 3-methoxypyrazin-2-ol, which is then reacted with appropriate reagents to introduce the pyrrolidine moiety. Subsequent steps include the introduction of the carbonyl group and the coupling of this intermediate with 1-methylpyridin-2(1H)-one under controlled conditions. Reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of 3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one would likely employ continuous flow synthesis techniques to enhance yield and efficiency. Reaction conditions would be optimized for large-scale production, including temperature control, pressure regulation, and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidative reactions at various positions, particularly at the pyrazine and pyrrolidine rings.
Reduction: Reduction reactions might target the carbonyl group, converting it into a corresponding alcohol.
Substitution: Nucleophilic substitution can occur on the pyrazine ring, where the methoxy group might be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride in DMF (Dimethylformamide).
Major Products Formed
Depending on the type of reaction, products can include:
Alcohol derivatives from reduction.
Various substituted derivatives when undergoing substitution reactions.
Scientific Research Applications
Chemistry
Used as a building block for the synthesis of more complex molecules in organic chemistry research.
Biology
Investigated for its potential as a bioactive molecule in various biological assays.
Medicine
Examined for its pharmacological properties, potentially serving as a lead compound in drug discovery.
Industry
May be used in the development of novel materials with unique properties, including catalysts and sensors.
Mechanism of Action
Molecular Targets
The precise mechanism of action would depend on the specific context in which the compound is used. In pharmacology, it might interact with various enzymes or receptors in the body.
Pathways Involved
Potential pathways could include inhibition or activation of specific enzymes, interaction with DNA or RNA, or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one
3-methoxy-1-methylpyridin-2(1H)-one
3-pyrrolidine-1-carbonyl-pyridin-2(1H)-one
Uniqueness
The integration of the 3-methoxypyrazin-2-yl group confers unique electronic properties and reactivity, distinguishing it from other similar compounds. This uniqueness might translate into distinct pharmacological profiles or chemical behaviors.
This compound's multifaceted applications and chemical versatility make it an intriguing subject for ongoing research and development across various scientific disciplines.
Properties
IUPAC Name |
3-[3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-19-8-3-4-12(15(19)21)16(22)20-9-5-11(10-20)24-14-13(23-2)17-6-7-18-14/h3-4,6-8,11H,5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUJHQJUEJUJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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